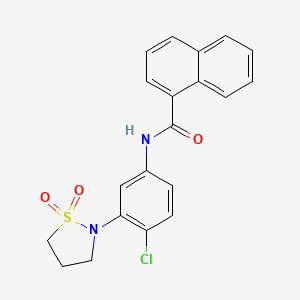
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to present an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H17ClN2O3S with a molecular weight of approximately 382.85 g/mol. The presence of the chloro-substituted phenyl ring and the dioxidoisothiazolidin moiety are crucial for its biological activity. These functional groups contribute to its reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isothiazolidine Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent.
- Chlorination : The phenyl ring is chlorinated using a chlorinating agent.
- Acylation : The final product is obtained through acylation reactions involving naphthamide derivatives.
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects.
Pharmacological Properties
Research indicates that compounds similar to this compound have shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
Case Studies
- Anticancer Activity : In a study published by ResearchGate, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results showed significant inhibition zones, confirming its potential as an antimicrobial agent .
Data Table of Biological Activities
特性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-10-9-15(13-19(18)23-11-4-12-27(23,25)26)22-20(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-10,13H,4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVMMOSMOXYQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














